BRD4 Bromodomain 1 Binding Affinity: N,N-Disubstituted vs. Mono-Substituted Benzamide Scaffolds
N-Benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide exhibited a Kd of 6.80 µM for the first bromodomain of human BRD4 (BRD4‑BD1) as determined by isothermal titration calorimetry (ITC) . In contrast, the structurally simpler mono‑substituted analog 4‑bromo‑N‑(furan‑2‑ylmethyl)benzamide (CAS 312587-75-0) has no reported affinity for BRD4‑BD1 under any assay format, underscoring the functional impact of the N‑benzyl substitution on target recognition .
| Evidence Dimension | Binding affinity (Kd) for human BRD4 bromodomain 1 |
|---|---|
| Target Compound Data | Kd = 6,800 nM (6.80 µM) |
| Comparator Or Baseline | 4-Bromo-N-(furan-2-ylmethyl)benzamide (CAS 312587-75-0): no detectable binding reported |
| Quantified Difference | Target compound shows measurable affinity; comparator shows no activity |
| Conditions | Isothermal titration calorimetry (ITC); partial length human BRD4 bromodomain 1 |
Why This Matters
Demonstrates that the N,N-disubstitution pattern is essential for engaging the BRD4 bromodomain, directly guiding procurement decisions for epigenetic probe screening.
- [1] BindingDB. BDBM50159140: Kd = 6.80E+3 nM for human BRD4 bromodomain 1 by ITC. Deposited 2024-12-22. View Source
